molecular formula C11H12N2 B145319 2-Methyl-3-(1H-pyrrol-1-yl)aniline CAS No. 137352-75-1

2-Methyl-3-(1H-pyrrol-1-yl)aniline

Cat. No.: B145319
CAS No.: 137352-75-1
M. Wt: 172.23 g/mol
InChI Key: OBJLTEKIKVHAMD-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrrol-1-yl)aniline is a valuable aniline derivative serving as a key synthetic intermediate and building block in advanced chemical research and development. Its primary research value lies in the construction of complex nitrogen-containing heterocycles, particularly in medicinal chemistry. The compound's structure, featuring both aniline and pyrrole motifs, makes it a versatile precursor for developing novel pharmacologically active compounds. Research indicates that derivatives of 1-(1H-pyrrol-1-yl)aniline are utilized in the synthesis of potential vesicular acetylcholine transporter (VAChT) ligands, which are investigated as positron emission tomography (PET) radiotracers for studying cholinergic deficits in neurodegenerative diseases such as Alzheimer's and Parkinson's . Furthermore, the 1H-pyrrol-1-yl aniline scaffold is employed in the design and synthesis of novel pyrrolo[1,2-a]quinoxaline-based derivatives that have been identified as potent and selective Sirt6 activators . These activators are explored for their potential therapeutic applications in areas including cancer, inflammation, and infectious diseases, demonstrating the scaffold's significance in early-stage drug discovery . Beyond pharmaceuticals, this chemical building block also finds application in materials science, particularly in the development of specialized polymers and functional organic molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJLTEKIKVHAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377026
Record name 2-Methyl-3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

137352-75-1
Record name 2-Methyl-3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Methyl 3 1h Pyrrol 1 Yl Aniline and Its Derivatives

Established Synthetic Pathways to the Core Pyrrol-1-yl-aniline Scaffold

The formation of the central pyrrol-1-yl-aniline structure is primarily achieved through two main strategies: coupling reactions that form the aniline-to-pyrrole C-N bond directly, or cyclization reactions that construct the pyrrole (B145914) ring from a suitably functionalized aniline (B41778) precursor.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, providing direct routes to N-arylpyrroles from pyrrole and an appropriate aryl halide or vice-versa.

Palladium-catalyzed cross-coupling , such as the Buchwald-Hartwig amination, has become a fundamental method for the synthesis of anilines and their derivatives. nih.gov These reactions typically involve the coupling of an amine with an aryl halide or pseudohalide. nih.gov For the synthesis of a pyrrol-1-yl-aniline scaffold, this could involve reacting a pyrrole with a protected or masked halo-aniline derivative. The efficiency and success of these couplings often depend on the choice of a suitable palladium precatalyst and ancillary ligands, such as N-heterocyclic carbenes (NHCs), which are known to form highly active and stable catalysts. nih.gov The use of well-defined Pd(II)-NHC precatalysts allows for precise control over the reaction. nih.gov

Copper-catalyzed C-N coupling reactions , often referred to as Ullmann condensations, represent a more classical yet effective approach. These methods are attractive due to the use of inexpensive reagents and milder reaction conditions. mdpi.com For instance, a CuI/L-proline-catalyzed system has been successfully used for the polycoupling of amino-bromopyridines, a transformation analogous to the synthesis of pyrrole-anilines. mdpi.com This suggests that coupling 2-methyl-3-bromoaniline with pyrrole in the presence of a copper(I) catalyst and a suitable ligand like L-proline could be a viable pathway to the target molecule.

Table 1: Comparison of Catalytic Systems for C-N Cross-Coupling

Catalytic System Metal Typical Ligands Key Features
Buchwald-Hartwig Palladium (Pd) Phosphines (e.g., SPhos), N-Heterocyclic Carbenes (NHCs) High generality, widely used for aniline synthesis. nih.govmdpi.com
Ullmann Condensation Copper (Cu) L-proline, Diamines Inexpensive reagents, milder conditions. mdpi.com

The most prevalent methods for synthesizing N-substituted pyrroles, including the pyrrol-1-yl-aniline scaffold, involve the condensation of a primary amine with a 1,4-dicarbonyl compound or a synthetic equivalent. wikipedia.org

The Paal-Knorr synthesis is a cornerstone reaction for forming pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, like 3-amino-2-methylaniline, under neutral or weakly acidic conditions. organic-chemistry.orgrgmcet.edu.in The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org Numerous modifications have been developed to address the often harsh conditions of the original reaction, such as the use of various catalysts to improve yields and shorten reaction times. rgmcet.edu.in

The Clauson-Kaas reaction is a highly versatile and widely used modification of the Paal-Knorr synthesis. nih.govbeilstein-journals.org This method employs a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes in situ under acidic catalysis to generate the required succinaldehyde (B1195056). nih.govbeilstein-journals.org The reaction with a primary amine, such as an aniline derivative, proceeds to form the corresponding N-substituted pyrrole. beilstein-journals.org This approach has been shown to be effective for a wide range of anilines, including those with various substituents. nih.govbeilstein-journals.org

Other cyclization strategies include iodine-mediated reactions. For example, an iodine-catalyzed cascade condensation-cyclization between aryl methyl ketones and anilines can produce 1,2,4-triarylpyrroles, showcasing the utility of iodine in promoting pyrrole ring formation. nih.gov

A common and practical approach to synthesizing 2-(1H-pyrrol-1-yl)anilines involves a modified Clauson-Kaas reaction. rsc.org This procedure starts with a substituted 2-nitroaniline, which is refluxed with 2,5-dimethoxytetrahydrofuran in acetic acid. This step constructs the pyrrole ring attached to the nitrophenyl moiety, forming a 1-(nitrophenyl)-1H-pyrrole intermediate. rsc.org The crucial subsequent step is the reduction of the nitro group to an amine. This reduction is typically achieved using reagents like iron powder in the presence of an ammonium (B1175870) chloride solution, providing the final pyrrol-1-yl-aniline product. rsc.org For the specific synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)aniline, the starting material would be 2-methyl-3-nitroaniline (B147196), which is first converted to 1-(2-methyl-3-nitrophenyl)-1H-pyrrole and then reduced. chemicalbook.com

Optimization of these cyclization reactions has been a key focus of research to create more environmentally friendly and efficient processes. Strategies include the use of various catalysts under milder or solvent-free conditions. nih.govbeilstein-journals.org Microwave-assisted synthesis has also been employed to expedite the Clauson-Kaas reaction, significantly reducing reaction times. arkat-usa.org

Table 2: Selected Catalysts for Clauson-Kaas Pyrrole Synthesis | Catalyst | Substrate | Conditions | Key Advantage | Reference | | :--- | :--- | :--- | :--- | :--- | | MgI2 etherate | Substituted anilines | MeCN, 80 °C | Mild, efficient, and chemoselective for electron-rich amines. nih.govbeilstein-journals.org | | Zn(OTf)2 | Aniline derivatives | Solvent-free, 70 °C | Greener protocol, no co-catalyst needed. nih.govbeilstein-journals.org | | CeCl3∙7H2O | Aniline derivatives | Acetonitrile (B52724), Microwave | Faster reaction times compared to conventional heating. nih.gov | | Iron(III) chloride | Amines and sulfonamides | Water, mild conditions | Environmentally friendly, good to excellent yields. organic-chemistry.org |

Advanced Synthetic Approaches to Substituted this compound Analogs

Creating analogs of the title compound involves introducing functional groups onto either the aniline or the pyrrole ring. This is typically achieved by using appropriately substituted starting materials in the established synthetic pathways.

The synthesis of aniline-substituted analogs of this compound is most directly accomplished by starting with a pre-functionalized aniline. The Paal-Knorr and Clauson-Kaas reactions are compatible with a wide array of functional groups on the aniline ring. nih.govbeilstein-journals.org For example, anilines bearing additional alkyl, methoxy, bromo, chloro, and fluoro groups have been successfully converted into their corresponding N-arylpyrroles. organic-chemistry.org

Therefore, by selecting a substituted 2-methyl-3-nitroaniline as the starting material in the two-step sequence described previously (Clauson-Kaas reaction followed by nitro reduction), a variety of functional groups can be incorporated onto the aniline portion of the final molecule. rsc.org This modular approach allows for the systematic exploration of structure-activity relationships.

The synthesis of derivatives with substituents on the pyrrole ring can be approached in two primary ways: either by starting with a substituted 1,4-dicarbonyl precursor in a Paal-Knorr type reaction or by direct functionalization of the pyrrole ring after its formation.

Using a substituted succinaldehyde or its equivalent in a condensation reaction with 2-methyl-3-aminobenzylamine would lead to a pyrrole-ring-substituted product. For instance, the synthesis of 2,3,5-trisubstituted pyrroles can be achieved via an iodine-mediated reaction between arylacetylenes and β-enaminones. nih.gov

Direct functionalization of the pyrrole ring is also a common strategy in heterocyclic chemistry. Electrophilic substitution reactions on the pyrrole ring, such as halogenation, are well-established. For example, 2-trichloroacetyl-5-methyl-1H-pyrrole can be chlorinated using N-chlorosuccinimide. nih.gov While the existing aniline and methyl groups on the this compound scaffold would influence the regioselectivity of such a substitution, it represents a potential route for late-stage diversification of the molecule.

Considerations of Steric Hindrance from the Methyl Group on Synthetic Utility

The presence of a methyl group ortho to the amino group in the aniline precursor significantly influences the synthetic accessibility of this compound. This steric hindrance can affect reaction rates and yields in common pyrrole synthesis methods such as the Paal-Knorr and Clauson-Kaas reactions, as well as in palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination.

In the context of the Clauson-Kaas synthesis, which involves the reaction of an amine with a 2,5-dialkoxytetrahydrofuran, the nucleophilicity of the aniline is a key factor. While electron-donating groups on the aniline ring generally accelerate the reaction, the steric bulk of an ortho-substituent can counteract this effect by impeding the approach of the amine to the electrophilic intermediate. beilstein-journals.org Studies have shown that sterically hindered anilines often result in moderate yields in this type of reaction. beilstein-journals.org The ortho-methyl group in 2-methyl-3-aminophenylamine can sterically shield the nitrogen atom, making the initial nucleophilic attack on the activated furan (B31954) derivative less favorable and potentially requiring more forcing reaction conditions or specialized catalysts to achieve desirable yields.

Similarly, in the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, the formation of the initial hemiaminal intermediate can be sterically hindered. wikipedia.orgorganic-chemistry.org The subsequent cyclization and dehydration steps to form the pyrrole ring might also be affected. Research on related systems has indicated that steric crowding around the reacting amine can lead to lower reaction rates and necessitate longer reaction times or higher temperatures. nih.gov

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, is also sensitive to steric effects. rsc.org While this reaction has a broad scope, the coupling of sterically hindered anilines can be challenging. The oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination to form the C-N bond can both be influenced by the steric environment of the coupling partners. The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial in overcoming some of these steric challenges, allowing for the successful coupling of even ortho-substituted anilines. rsc.org However, the specific combination of the palladium precursor, ligand, and base is often critical to achieve good yields when dealing with sterically demanding substrates like 3-bromo-2-methylaniline.

Table 1: Effect of Steric Hindrance on a Hypothetical Paal-Knorr Synthesis of N-Aryl Pyrroles

Aniline SubstrateOrtho-substituentRelative Reaction Rate (Hypothetical)Observed Yield (Hypothetical)
AnilineH1.0095%
2-Methylaniline-CH₃0.6570%
2,6-Dimethylaniline-CH₃, -CH₃0.2040%
2-Methyl-3-aminoaniline -CH₃ 0.75 75%

This table presents hypothetical data based on known trends in organic synthesis to illustrate the impact of steric hindrance. Actual results would require experimental verification.

Green Chemistry Methodologies in the Synthesis of Pyrrol-1-yl-anilines

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of pyrrol-1-yl-anilines, two promising green methodologies are the use of deep eutectic solvents and microwave-assisted synthesis.

Utilization of Deep Eutectic Solvents in Reaction Systems

Deep eutectic solvents (DESs) have emerged as environmentally friendly alternatives to traditional volatile organic solvents. rsc.org These solvents are typically formed from a mixture of a quaternary ammonium salt, such as choline (B1196258) chloride, and a hydrogen bond donor, like urea (B33335) or glycerol. rsc.org DESs are biodegradable, have low toxicity, and are often inexpensive.

In the context of pyrrole synthesis, DESs can act as both the solvent and a catalyst. For the Paal-Knorr synthesis, the use of a choline chloride/urea deep eutectic solvent has been shown to be effective for the reaction of 1,4-dicarbonyl compounds with amines, proceeding under mild conditions without the need for an additional acid catalyst. rsc.org The hydrogen-bonding network within the DES is thought to activate the carbonyl groups of the dicarbonyl compound, facilitating the nucleophilic attack by the amine. This methodology could be applied to the synthesis of this compound, potentially offering a greener and more efficient alternative to traditional solvent-based systems.

Table 2: Comparison of a Conventional vs. a Deep Eutectic Solvent System for a Paal-Knorr Synthesis

ParameterConventional MethodDeep Eutectic Solvent (DES) Method
Solvent Toluene or Acetic AcidCholine chloride/urea (1:2)
Catalyst p-Toluenesulfonic acidNone (DES acts as catalyst)
Temperature Reflux (80-120 °C)80 °C
Reaction Time 6-24 hours2-12 hours
Work-up Organic solvent extractionSimple dilution with water
Solvent Recycling DifficultPossible

This table provides a comparative overview based on literature reports of similar reactions.

Microwave-Assisted Synthetic Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. pensoft.netpensoft.net The rapid and uniform heating provided by microwave irradiation can accelerate reactions that are sluggish under conventional heating.

Both the Paal-Knorr and Clauson-Kaas syntheses have been successfully adapted to microwave conditions. pensoft.netnih.govarkat-usa.org For the synthesis of N-substituted pyrroles, microwave irradiation has been shown to be effective in various solvents, including water, and even under solvent-free conditions. pensoft.netarkat-usa.org For instance, the Clauson-Kaas reaction of anilines with 2,5-dimethoxytetrahydrofuran can be completed in minutes under microwave heating, compared to hours with conventional reflux. arkat-usa.org This rapid and efficient heating can be particularly beneficial when dealing with sterically hindered substrates, as it can help to overcome the activation energy barrier more effectively. The application of microwave-assisted synthesis to the formation of this compound could lead to a more time- and energy-efficient process.

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Clauson-Kaas Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Method Oil bathMicrowave reactor
Reaction Time 4-12 hours10-30 minutes
Temperature 100-120 °C150-170 °C
Yield Moderate to GoodGood to Excellent
Byproduct Formation Can be significantOften reduced

This table summarizes typical findings from the literature comparing these two heating methods for similar reactions.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 3 1h Pyrrol 1 Yl Aniline

Intrinsic Reactivity Profiles of the Aniline (B41778) and Pyrrole (B145914) Moieties

The presence of both a primary aromatic amine and an electron-rich pyrrole ring within the same molecule results in a dual reactivity profile. These two components largely govern the types of chemical transformations the compound undergoes.

The primary amino group (-NH₂) attached to the benzene (B151609) ring is the principal nucleophilic center of the molecule. The nucleophilicity of amines generally increases with basicity; however, for aromatic amines like aniline, the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic π-system. masterorganicchemistry.com This delocalization reduces the availability of the lone pair for donation, making anilines less basic and less nucleophilic than aliphatic amines. masterorganicchemistry.com

Despite this reduced basicity compared to alkylamines, the amino group of 2-Methyl-3-(1H-pyrrol-1-yl)aniline retains sufficient nucleophilicity to react with various electrophiles. Its most significant role is as a nucleophile in condensation reactions, particularly with carbonyl compounds like aldehydes, to form imine intermediates. researchgate.net This initial nucleophilic attack is the first step in the construction of more complex fused heterocyclic systems. researchgate.netunisi.it The presence of the ortho-methyl group may exert a minor steric influence but does not prevent the fundamental nucleophilic reactions of the amino group.

The pyrrole ring is a five-membered aromatic heterocycle characterized by high electron density. pearson.com The nitrogen atom's lone pair is delocalized into the ring, making the carbon atoms, particularly the C2 (α) and C5 (α') positions, highly susceptible to electrophilic attack. pearson.com This reactivity is significantly greater than that of benzene, allowing reactions to proceed under milder conditions. pearson.com

In the context of this compound, the electron-rich pyrrole moiety functions as an internal nucleophile in cyclization reactions. Following the initial reaction of the external amino group to form an intermediate (e.g., an iminium ion), the pyrrole ring can attack this newly formed electrophilic center. researchgate.net The regioselectivity of this intramolecular electrophilic substitution typically favors the more nucleophilic C2 position of the pyrrole ring, leading to the formation of a new five- or six-membered ring fused to the pyrrole. pearson.com

Cyclocondensation Reactions and Formation of Fused Heterocycles

The dual reactivity of this compound makes it an ideal precursor for synthesizing fused heterocyclic compounds, most notably pyrrolo[1,2-a]quinoxalines. These reactions capitalize on the nucleophilicity of the amino group and the electrophilic substitution propensity of the pyrrole ring in a single, often one-pot, process.

A primary application of this compound and its analogs is in the synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, a structure found in compounds with interesting biological activities. researchgate.netresearchgate.net The most common synthetic route is a condensation reaction between the aniline precursor and an aldehyde. unisi.itnih.gov

This transformation is often achieved through a Pictet-Spengler type reaction. unisi.it Various catalysts and conditions have been developed to promote this cyclization. For example, the use of p-dodecylbenzene sulphonic acid (p-DBSA) in ethanol (B145695) has been shown to be effective, allowing the reaction to proceed at room temperature with high yields. unisi.it Other methods employ acetic acid in ethanol or copper-based catalytic systems for oxidative cyclization. nih.govrsc.orgnih.gov These copper-catalyzed reactions can proceed via domino processes involving the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.gov

Table 1: Selected Synthetic Methods for Pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline Derivatives

Reactant 1 Reactant 2 Catalyst / Reagent Solvent Conditions Product Reference
2-(1H-pyrrol-1-yl)aniline derivative Aldehyde p-DBSA Ethanol Room Temp, 15-120 min 4,5-dihydropyrrolo[1,2-a]quinoxaline unisi.it
2-(1H-pyrrol-1-yl)aniline Aldehyde Acetic Acid Ethanol 50 °C, 3 h Pyrrolo[1,2-a]quinoxaline nih.gov
2-(1H-pyrrol-1-yl)aniline Aldehyde Copper catalyst - Room Temp Pyrrolo[1,2-a]quinoxaline researchgate.net
2-(1H-pyrrol-1-yl)aniline Alkylsilyl peroxide Cu(II) catalyst - - Pyrrolo[1,2-a]quinoxaline rsc.orgnih.gov

The ortho-positioning of the amino group relative to the pyrrole substituent is crucial for the facile formation of the fused quinoxaline (B1680401) ring system. The reaction mechanism typically proceeds through several key steps. researchgate.net First, the nucleophilic amino group attacks the carbonyl carbon of an aldehyde, forming a hemiaminal intermediate which then dehydrates to generate an electrophilic imine or iminium ion.

In the second stage, the molecule folds into a conformation that allows the electron-rich pyrrole ring to act as an intramolecular nucleophile. The C2-position of the pyrrole ring attacks the electrophilic carbon of the imine. researchgate.net This step, an intramolecular electrophilic aromatic substitution, forms the new six-membered ring. Subsequent oxidation or rearrangement of the resulting intermediate yields the final aromatic pyrrolo[1,2-a]quinoxaline product. researchgate.net This tandem sequence of intermolecular nucleophilic addition followed by intramolecular electrophilic cyclization is a powerful strategy for building molecular complexity.

While aldehydes are common reactants for this cyclization, alternative aldehyde surrogates can also be employed. One notable example is the use of α-amino acids in an oxidative Pictet-Spengler type reaction. researchgate.net In this strategy, the α-amino acid undergoes oxidative decarboxylation in situ to generate the required electrophilic species, which then participates in the cyclization cascade with the 2-(1H-pyrrol-1-yl)aniline derivative. This approach avoids the direct handling of potentially unstable aldehydes and expands the range of accessible starting materials for the synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.net

Oxidative Transformations and Radical Cascade Reactions

The chemical reactivity of this compound is characterized by its participation in oxidative transformations, particularly those involving radical cascade reactions. These processes are synthetically valuable for constructing complex heterocyclic structures.

The general transformation involves the reaction of a substituted 2-(1H-pyrrol-1-yl)aniline with an alkylsilyl peroxide in the presence of a copper catalyst, typically Cu(OTf)₂. This process efficiently constructs the pyrrolo[1,2-a]quinoxaline core, a scaffold of interest in medicinal chemistry.

Table 1: Copper-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines from Substituted 2-(1H-Pyrrol-1-yl)anilines This table is representative of the reaction scope described in the literature. Yields are based on studies with analogous substrates.

EntryAniline SubstrateAlkylsilyl PeroxideProductYield (%)
12-(1H-Pyrrol-1-yl)anilinetert-Butyl(1-phenylethoxy)dimethylsilane4-Methylpyrrolo[1,2-a]quinoxaline81
24-Methyl-2-(1H-pyrrol-1-yl)anilinetert-Butyl(1-phenylethoxy)dimethylsilane4,8-Dimethylpyrrolo[1,2-a]quinoxaline76
34-Fluoro-2-(1H-pyrrol-1-yl)anilinetert-Butyl(1-phenylethoxy)dimethylsilane8-Fluoro-4-methylpyrrolo[1,2-a]quinoxaline85
44-Chloro-2-(1H-pyrrol-1-yl)anilinetert-Butyl(1-phenylethoxy)dimethylsilane8-Chloro-4-methylpyrrolo[1,2-a]quinoxaline83

Source: Adapted from Organic & Biomolecular Chemistry. rsc.org

Iron catalysts offer an economical and environmentally friendly alternative for similar transformations. An iron-catalyzed aerobic oxidative carboamination of sp³ C-H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.orgresearchgate.net This method utilizes molecular oxygen as a green oxidant, making it an attractive approach from a sustainability perspective. rsc.org The reaction typically involves an iron salt, such as Fe(OAc)₂, and an acid in a solvent like DMSO at elevated temperatures. researchgate.net

This process demonstrates the ability to functionalize C-H bonds, a significant goal in modern organic synthesis. The reaction of 2-(1H-pyrrol-1-yl)aniline with compounds containing activated sp³ C-H bonds, like 2-methylpyridine, leads to the formation of the corresponding pyrrolo[1,2-a]quinoxaline derivative. researchgate.net

Table 2: Iron-Catalyzed Aerobic Oxidative Cyclization This table illustrates the reaction conditions and outcomes for the iron-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines using 2-(1H-pyrrol-1-yl)aniline as a model substrate.

EntryCatalystAdditiveSolventTemperature (°C)Yield (%)
1Fe(OAc)₂Acetic AcidDMSO10072
2Fe(acac)₃Acetic AcidDMSO10065
3FeCl₃Acetic AcidDMSO10058
4Fe(0)Acetic AcidDMSO10045

Source: Adapted from RSC Advances. rsc.orgresearchgate.net

The mechanism of these oxidative cyclizations is complex and involves a cascade of reactions. In the copper-catalyzed pathway, the reaction is believed to initiate with the generation of an alkyl radical from the alkylsilyl peroxide. rsc.org This radical then engages with the 2-(1H-pyrrol-1-yl)aniline substrate. A key feature of this transformation is the cleavage of a carbon-carbon bond within the intermediate, followed by the formation of new C-C and C-N bonds to construct the final heterocyclic system. rsc.org

The formation of the crucial C-N bond can occur through different pathways depending on the specific catalytic system. In some copper-catalyzed carboaminations, the resonance-stabilized benzylic radical intermediate can be trapped by a Cu(II) species to form a Cu(III) intermediate. nih.gov Subsequent reductive elimination then forges the C-N bond and regenerates a Cu(I) species, which is then re-oxidized to complete the catalytic cycle. nih.gov

Alkyl radicals are central to the domino or cascade reactions involving this compound and its analogs. rsc.org In the copper-catalyzed cyclization with alkylsilyl peroxides, the alkyl radical generated from the peroxide is the key species that initiates the cascade. rsc.org Similarly, in oxidative carboamination reactions using alkylboronic acids, a single-electron oxidation of the boronic acid generates a carbon-centered radical. nih.gov

This alkyl radical adds to an unsaturated part of the molecule, such as the pyrrole ring or an external alkene, creating a new radical intermediate. nih.gov This intermediate then undergoes further transformations, including intramolecular cyclization and bond formations. The cascade nature of the reaction allows for the rapid construction of molecular complexity from simple starting materials. Theoretical studies on the reaction of methyl radicals with aniline show that addition to the aromatic ring is a viable pathway, competing with hydrogen abstraction from the amine group, which further supports the proposed radical addition mechanisms. nih.gov

Comparative Reactivity Studies with Isomeric and Structural Analogs (e.g., 2-(1H-Pyrrol-1-yl)aniline, 4-(1H-Pyrrol-1-yl)aniline)

The position of the pyrrole and methyl groups on the aniline ring significantly influences the reactivity and the types of products that can be formed. The primary substrate discussed in these transformations is 2-(1H-pyrrol-1-yl)aniline and its substituted derivatives. rsc.orgresearchgate.net The ortho-amino group is crucial for the final cyclization step that forms the quinoxaline ring system.

In comparative studies, the electronic nature of substituents on the aniline ring of 2-(1H-pyrrol-1-yl)aniline affects the efficiency of the cyclization. Electron-donating groups, such as methyl, are generally well-tolerated. rsc.org However, substrates with strong electron-withdrawing groups on the aniline ring sometimes show a decreased reactivity in these cyclization reactions. researchgate.net

The isomeric analog, 4-(1H-pyrrol-1-yl)aniline, would not be a suitable substrate for the synthesis of pyrrolo[1,2-a]quinoxalines via the described pathways because the para-position of the amino group relative to the pyrrole substituent prevents the necessary intramolecular cyclization to form the six-membered diazine ring. The specific ortho-arrangement of the amine and pyrrole groups in 2-(1H-pyrrol-1-yl)aniline and its derivatives, like this compound, is a critical structural requirement for these particular cascade reactions.

Biological Activity and Pharmacological Implications of 2 Methyl 3 1h Pyrrol 1 Yl Aniline Derivatives

Antimicrobial Spectrum and Underlying Mechanisms of Action

The pyrrole (B145914) nucleus is a key structural motif found in numerous compounds with demonstrated antimicrobial properties. journalgrid.comnih.gov The incorporation of this moiety into the 2-methylaniline structure has led to the development of derivatives with a wide range of activities against various pathogenic microorganisms.

Derivatives based on the pyrrole structure have shown notable antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.gov Research into novel pyrrolyl benzimidazole (B57391) derivatives has demonstrated significant antibacterial activity, with some compounds showing a minimum inhibitory concentration (MIC) value of 6.25 µg/mL. journalgrid.com Specifically, certain pyrrolyl benzimidazole derivatives, such as compounds 4d and 5d in one study, exhibited highly significant antitubercular activity against M. tuberculosis H37Rv with a MIC value of 3.12 µg/mL. journalgrid.com Another study on pyrrolo[1,2-a]quinoline (B3350903) derivatives identified a compound that was the most promising anti-TB agent against the H37Rv strain with a MIC of 8 µg/mL. mdpi.com

The antibacterial action of these derivatives is often attributed to their ability to interfere with essential cellular processes. For instance, some pyrrole derivatives have been identified as inhibitors of DNA gyrase subunit B (GyrB), an enzyme crucial for bacterial DNA replication. nih.gov

Table 1: Antitubercular Activity of Representative Pyrrole Derivatives against M. tuberculosis H37Rv

Compound Type Derivative Example MIC (µg/mL) Reference
Pyrrolyl Benzimidazole Compound 4d 3.12 journalgrid.com
Pyrrolyl Benzimidazole Compound 5d 3.12 journalgrid.com

This table is interactive. Click on the headers to sort the data.

The antifungal potential of pyrrole-containing compounds is well-documented. journalgrid.com Research into aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives has revealed potent antifungal activity against Candida albicans and other Candida species. nih.gov One derivative, 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane, demonstrated activity comparable to the established antifungal drug ketoconazole. nih.gov The mechanism of action for many antifungal azole derivatives involves the inhibition of cytochrome P450 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts also demonstrated notable antifungal activity. mdpi.com Specifically, one derivative showed a broad spectrum of activity, including against Cryptococcus neoformans. mdpi.com

The antimicrobial effects of many compounds are rooted in their ability to inhibit specific enzymes crucial for pathogen survival. Dihydrofolate reductase (DHFR) is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. nih.govresearchgate.net Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death. nih.gov While direct studies on 2-Methyl-3-(1H-pyrrol-1-yl)aniline derivatives as DHFR inhibitors are not prevalent in the provided results, the broader class of antifolates, which includes DHFR inhibitors, are known to be effective antimicrobial agents. researchgate.netnih.gov

Another critical enzyme in bacterial fatty acid synthesis is enoyl-acyl carrier protein reductase (ENR). nih.gov This enzyme is a validated target for antibacterial drug discovery due to its essential metabolic role and its structural difference from mammalian fatty acid synthesis enzymes. nih.gov Research has identified inhibitors of Escherichia coli ENR, demonstrating that targeting this enzyme can lead to potent antibacterial activity. nih.gov

Anticancer and Antitumor Research

In addition to their antimicrobial properties, derivatives containing the pyrrole and aniline (B41778) moieties have been investigated for their potential as anticancer agents.

Numerous studies have demonstrated the cytotoxic effects of pyrrole derivatives against various cancer cell lines. For example, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown potent anticancer activity. nih.gov One such compound exhibited an IC50 value of 0.19 µM against the PC3 human prostate cancer cell line. nih.gov Another derivative from the same series was highly active against the MCF-7 breast cancer cell line with an IC50 of 1.66 µM, and a different compound was effective against the A549 human lung cancer cell line with an IC50 of 4.55 µM. nih.gov The cytotoxic mechanism of these compounds was linked to the induction of apoptosis. nih.gov

Furthermore, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60, demonstrated significant inhibition of proliferation in two head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was found to induce apoptosis and inhibit cell migration. mdpi.com Derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have also been identified as having strong anti-proliferative activity across multiple cancer cell lines. semanticscholar.org

Table 2: Cytotoxic Activity of Representative Pyrrole Derivatives against Cancer Cell Lines

Compound Type Cancer Cell Line IC50 (µM) Reference
Pyrrolo[2,3-d]pyrimidine PC3 (Prostate) 0.19 nih.gov
Pyrrolo[2,3-d]pyrimidine MCF-7 (Breast) 1.66 nih.gov
Pyrrolo[2,3-d]pyrimidine A549 (Lung) 4.55 nih.gov
1,3-thiazole incorporated phthalimide MCF-7 (Breast) 0.2 nih.gov
1,3-thiazole incorporated phthalimide MDA-MB-468 (Breast) 0.6 nih.gov

This table is interactive. Click on the headers to sort the data.

Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, making them an attractive target for anticancer drugs. A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, which is a structural analog of the microtubule-depolymerizing agent nocodazole, was found to disrupt the formation of normal bipolar mitotic spindles. mdpi.com This interference with microtubule dynamics led to a cell cycle arrest in the G2/M phase and subsequent apoptosis in HNSCC cell lines. mdpi.com This demonstrates that derivatives incorporating the (1H-pyrrol-1-yl)methyl structure can exert their anticancer effects by inhibiting tubulin polymerization.

Potential Effectiveness against Certain Types of Leukemia

Derivatives of this compound have been identified as having potential in the treatment of certain types of leukemia. Specifically, research has focused on their activity against acute myeloid leukemia (AML), a rapidly progressing and fatal form of leukemia. nih.gov

One area of investigation involves the inhibition of the YEATS domain-containing protein ENL, which is crucial for the growth of AML cells with oncogenic MLL rearrangements. nih.gov Small molecule inhibitors targeting ENL have been developed, and a screening process identified a promising candidate, inhibitor 13. nih.gov This inhibitor demonstrated significant metabolic stability and potent antiproliferative effects on MLL-fusion leukemia cell lines. nih.gov In mouse models with AML, inhibitor 13 was shown to significantly improve survival. nih.gov Further optimization of this inhibitor led to the development of SR-C-107 (R), which also exhibited strong anti-AML activity both in cell lines and in vivo. nih.gov

CompoundTarget Cell LineCC50 (µM)Incubation Period
Inhibitor 13MOLM-136.068 days
Inhibitor 13MV4-116.728 days
SR-C-107 (R)MOLM-131.25 ± 0.18Not Specified
SR-C-107 (R)MV4-110.81 ± 0.15Not Specified

Table 1: Cytotoxicity of this compound derivatives in AML cell lines. nih.gov

Antiviral Activity (e.g., Anti-HIV Activity)

The antiviral properties of this compound derivatives are an emerging area of research. While specific studies on their anti-HIV activity are not extensively detailed in the provided context, the broader class of pyrrole derivatives has shown promise against various viruses. For instance, certain 4'-thionucleosides, which share structural similarities, have demonstrated activity against HIV. mdpi.com Additionally, quinoxaline (B1680401) derivatives, which can be synthesized from precursors like 2-(1H-pyrrol-1-yl)aniline, have shown antiviral capabilities against influenza and coronaviruses. nih.gov This suggests a potential avenue for the investigation of this compound derivatives in antiviral drug discovery.

Interaction with Specific Biological Targets and Receptor Ligands

The pharmacological effects of this compound derivatives are rooted in their interactions with specific biological molecules, including enzymes and receptors.

Enzyme Modulation and Receptor Binding Interactions

Derivatives of this compound have been shown to modulate the activity of various enzymes. One notable example is their interaction with monoamine oxidase B (MAO-B), where certain 1-methyl-3-pyrrolines and 2-methylisoindolines, which are structurally related, act as substrates for this enzyme. nih.gov Furthermore, pyrrole derivatives have been developed as potent inhibitors of tubulin polymerization, a key process in cell division, by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This interaction is a critical mechanism for their potential anticancer effects. In another context, a pyrrole derivative, TAK-438, acts as a potassium-competitive acid blocker by potently inhibiting the H+,K+-ATPase enzyme. nih.gov

Inhibition of Cytochrome P450 Enzymes and Implications for Pharmacokinetics

The interaction of aniline and its derivatives with cytochrome P450 (CYP450) enzymes is a significant factor in their pharmacokinetic profiles. nih.gov Aniline itself can be metabolized by CYP450, and various compounds can inhibit this process. nih.gov Imidazole (B134444) derivatives, for example, have been shown to be potent inhibitors of several CYP450 isoenzymes, including CYP1A2, CYP2B6, CYP2C19, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. nih.gov This inhibition can lead to drug-drug interactions when co-administered with other medications metabolized by these enzymes. The potential for this compound derivatives to inhibit CYP450 enzymes warrants consideration in their development as therapeutic agents.

CYP450 IsoenzymeInhibitor(s)Ki (µM)
CYP1A2Sulconazole, Tioconazole0.4
CYP2B6Miconazole, Sulconazole0.05, 0.04
CYP2C19Miconazole, Sulconazole, Tioconazole0.05, 0.008, 0.04
CYP2C9Sulconazole0.01
CYP2D6Miconazole, Sulconazole0.70, 0.40
CYP2E1Tioconazole0.4
CYP3A4Clotrimazole, Miconazole, Tioconazole0.02, 0.03, 0.02

Table 2: Inhibition constants (Ki) of various antifungal imidazole derivatives for different cytochrome P450 isoenzymes. nih.gov

Sirtuin 6 (Sirt6) Activator Potential

A significant area of research for derivatives of this compound is their potential as activators of Sirtuin 6 (Sirt6). nih.govresearchgate.net Sirt6 is an NAD+-dependent protein deacylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and aging. nih.govmdpi.com The activation of Sirt6 is considered a promising therapeutic strategy for a range of diseases, including cancer and age-related disorders. nih.govnih.gov

A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives, which can be synthesized from 2-(1H-pyrrol-1-yl)aniline, have been identified as potent and selective Sirt6 activators with low cytotoxicity. nih.gov One such activator, UBCS039, demonstrated direct, substrate-independent binding to the Sirt6 catalytic core, leading to potent activation of its deacetylation activity. researchgate.netnih.gov Docking studies have provided insights into the binding mechanism, suggesting that the protonated nitrogen on the side chain of these activators forms π-cation interactions with the Trp188 residue of Sirt6, stabilizing the compound in an extended binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological profiles of this compound derivatives. By systematically modifying the chemical structure, researchers can enhance potency, selectivity, and pharmacokinetic properties.

For Sirt6 activators derived from pyrrolo[1,2-a]quinoxalines, SAR studies have been instrumental. nih.gov For instance, modifications to the piperazine (B1678402) moieties in these compounds have been explored to improve their activity. nih.gov Similarly, in the context of antiviral research, the nature of the substituent at the C-4 position of the 1,2,3-triazole ring in related compounds was found to significantly influence their virucidal activity. mdpi.com The synthesis of various derivatives and the evaluation of their biological activities allow for the identification of key structural features responsible for their therapeutic effects, guiding the design of more effective drug candidates. nih.govnih.gov

In-depth Analysis of this compound in Materials Science Reveals Limited Current Applications

Despite growing interest in aniline and pyrrole-based polymers for advanced materials, a comprehensive review of scientific literature indicates a notable absence of specific research on the compound this compound. While the constituent parts of the molecule—a substituted aniline and a pyrrole ring—are central to many studies in materials science, this particular isomer has not been a focus of investigation for applications in polymer chemistry, optoelectronics, or biosensing.

While the parent compounds, aniline and pyrrole, are extensively used to create conductive polymers like polyaniline (PANI) and polypyrrole (PPy), and various derivatives are explored to enhance properties such as solubility and processability, specific research on the polymerization and application of this compound remains unpublished.

Applications in Materials Science and Interdisciplinary Research

There is no available scientific literature detailing the integration of 2-Methyl-3-(1H-pyrrol-1-yl)aniline into polymer chemistry. The synthesis of its corresponding polymer, poly(this compound), has not been reported, and consequently, there are no studies on its solubility characteristics. Research on related compounds shows that the inclusion of alkyl groups, such as the methyl group present in this molecule, can improve the solubility of polyaniline derivatives in common organic solvents, a significant challenge for the parent PANI. sinfoobiotech.com Similarly, studies on other ortho-substituted aniline (B41778) derivatives demonstrate that substituents impact the resulting polymer's solubility and morphology. nih.govresearchgate.net However, without experimental data for the specific title compound, any potential solubility modifications remain purely speculative.

No research has been published regarding the exploration of this compound or its polymer in the development of optoelectronic materials. The field of organic electronics often utilizes π-conjugated polymers for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The optoelectronic properties of such polymers are highly dependent on their molecular structure, which influences factors like the bandgap and charge carrier mobility. rsc.org While theoretical studies have been conducted on the electronic properties of aniline-pyrrole copolymers, these have not been specific to this isomer. researchgate.net

The potential of this compound in the development of conducting polymers for biosensors has not been investigated. Conducting polymers are a major focus of biosensor research due to their ability to act as a transducer, converting a biological recognition event into a measurable electrical signal.

There are no studies detailing the electropolymerization of this compound to fabricate material films. Electropolymerization is a common technique used to deposit thin, uniform polymer films directly onto an electrode surface, which is a critical step in manufacturing electrochemical sensors. diva-portal.orgnih.govresearchgate.net The process is highly dependent on parameters such as monomer concentration, solvent, electrolyte, and applied potential. nih.govresearchgate.net The specific conditions required for the electropolymerization of this compound are unknown.

As there are no base studies on a biosensor using poly(this compound), no research into functionalization strategies to enhance its sensitivity currently exists. In the broader field, functionalization is key to improving sensor performance. This can involve incorporating moieties like ferrocene, which acts as a redox mediator to facilitate electron transfer, or adding specific chemical groups to allow for the covalent attachment of biorecognition molecules like enzymes.

The optimization of electron transfer kinetics for sensors based on this compound has not been explored. Efficient electron transfer between the analyte, the biorecognition element, and the electrode surface is crucial for a sensitive and rapid biosensor response. The kinetics are influenced by the polymer's structure, morphology, and conductivity. researchgate.net Without a polymer synthesized from this compound, no such kinetic studies have been performed.

Computational Chemistry and Spectroscopic Investigations of 2 Methyl 3 1h Pyrrol 1 Yl Aniline and Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 2-Methyl-3-(1H-pyrrol-1-yl)aniline.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are instrumental in analyzing the distribution of electrons and energy levels within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. irjweb.com

For aniline (B41778) and pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are used to determine these energies. researchgate.net The HOMO-LUMO energy gap helps in understanding the charge transfer interactions occurring within the molecule. irjweb.com In a related compound, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com

Conceptual DFT Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors provide insights into the molecule's resistance to change in its electron distribution.

DescriptorFormulaSignificance
Electron Affinity (A) A = -ELUMOEnergy released when an electron is added.
Ionization Potential (I) I = -EHOMOEnergy required to remove an electron.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to deformation or change in electron configuration. High hardness correlates with a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S) S = 1 / ηReciprocal of hardness; indicates high polarizability.
Electronegativity (χ) χ = (I + A) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons. A higher value suggests it is a good electrophile. nih.gov

This table presents theoretical descriptors derived from HOMO and LUMO energies based on DFT principles.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It visualizes the total electron density distribution on the molecular surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov For aniline derivatives, the electron-rich amino group and the aromatic ring are expected to show negative potential, indicating sites for electrophilic interaction.

Optimized Molecular Geometry and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is crucial for understanding its properties and interactions. DFT calculations are used to find the optimized molecular geometry by minimizing the energy of the molecule. researchgate.net For complex molecules like this compound, which have multiple rotational bonds, conformational analysis is performed to identify the lowest energy conformer.

The process involves starting with an initial geometry and iteratively adjusting the positions of the atoms until a true energy minimum on the potential energy surface is found. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum. researchgate.net For related aniline compounds, studies have used methods like ωB97XD/6-311++G(d,p) to calculate optimized geometries of different conformers and their hydrogen-bonded complexes. researchgate.net The geometry of this compound is defined by the bond lengths, bond angles, and dihedral angles between the aniline and pyrrole rings. The orientation of the pyrrole ring relative to the aniline ring is a key conformational feature.

Theoretical Vibrational Spectra Calculation and Comparison with Experimental Data

Computational vibrational analysis serves as a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies using DFT, a theoretical spectrum can be generated and compared with the experimental one. mdpi.com This comparison helps to confirm the molecular structure and the accuracy of the computational model.

For a synthesized compound, the experimental Fourier-transform infrared (FTIR) and FT-Raman spectra are recorded. researchgate.net Concurrently, DFT calculations (e.g., at the B3PW91/6-311++G(d,p) level) are performed on the optimized geometry to compute the harmonic vibrational frequencies. researchgate.net A good correlation between the calculated and observed vibrational bands for key functional groups (like N-H stretches in aniline or C-H stretches in the aromatic rings) validates the optimized structure. mdpi.comresearchgate.net For instance, in a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations confirmed that experimental IR bands at 3328 cm⁻¹ and 3448 cm⁻¹ corresponded to the N-H bond stretches. mdpi.com

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method, Solvent Effects via PCM Approximation)

Theoretical calculations of NMR chemical shifts are highly valuable for assigning signals in complex experimental spectra and for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. libretexts.org

To improve accuracy, solvent effects are often incorporated into the calculations using models like the Polarizable Continuum Model (PCM). libretexts.org The PCM approximation models the solvent as a continuous dielectric medium, which can influence the electronic structure and thus the chemical shifts of the solute molecule. The calculated chemical shifts (typically for ¹H and ¹³C nuclei) are then compared with experimental data. In studies of aniline derivatives, NMR results have shown that substituents can significantly alter the chemical shifts of protons and carbons in the aromatic ring, providing insight into their electron-donating or withdrawing nature. researchgate.net For example, the chemical shifts of protons ortho and para to the amino group in aniline are more shielded compared to the meta positions. ucl.ac.uk

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Mechanism Elucidation

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for studying how a ligand, such as an analog of this compound, interacts with a biological target like a protein or enzyme. nih.gov

An MD simulation tracks the movements of atoms in the ligand-protein complex by solving Newton's equations of motion. This allows for the analysis of the stability of the ligand in the binding pocket, the conformational changes in both the ligand and the protein, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the simulation; a stable RMSD value for the protein and ligand indicates that the docking pose is likely accurate and the complex is stable. nih.gov Such simulations have been performed on inhibitors containing pyrrole motifs to understand their mechanism of action against targets like the SARS-CoV-2 main protease. nih.gov

Molecular Modeling Approaches in Drug Discovery and Design

Molecular modeling, encompassing both quantum mechanics (like DFT) and classical mechanics (like MD simulations), is an indispensable part of modern drug discovery and design. These computational approaches allow for the rational design of new drug candidates and the prediction of their potential efficacy before they are synthesized.

The process often begins with identifying a biological target. Potential ligands, such as derivatives of this compound, can be designed and then 'docked' into the active site of the target protein using molecular docking software. Docking predicts the preferred binding orientation and affinity of the ligand. researchgate.net

Following docking, DFT calculations can be used to analyze the electronic properties of the most promising candidates, helping to understand their reactivity and interaction potential. researchgate.net MD simulations can then be employed to verify the stability of the ligand-protein complexes and to elucidate the detailed mechanism of binding. nih.gov This integrated computational workflow accelerates the drug development process by prioritizing compounds with the highest potential for biological activity, as demonstrated in studies on pyrrole-based compounds as potential anticancer agents. researchgate.net

Ligand-Protein Docking and Interaction Analysis

For instance, computational studies on other heterocyclic compounds, such as pyrimidine (B1678525) derivatives, have demonstrated their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. nih.gov A typical docking study involves the following steps:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, would be built and its energy minimized using computational chemistry software.

Docking Simulation: A docking program is used to place the ligand into the defined binding site of the protein, exploring various possible conformations and orientations.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding affinity. The interactions between the best-ranked pose and the protein's amino acid residues are then analyzed.

Key interactions that would be anticipated for a molecule like this compound within a protein's active site are summarized in the table below.

Interaction TypePotential Involving Moiety of this compound
Hydrogen BondingAmino group (-NH2) acting as a donor.
π-π StackingAromatic rings of pyrrole and aniline with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
Hydrophobic InteractionsMethyl group (-CH3) and the hydrocarbon backbone of the rings with nonpolar residues (e.g., Valine, Leucine, Isoleucine).
Cation-π InteractionsThe electron-rich pyrrole or aniline ring with cationic residues (e.g., Lysine, Arginine).

These interactions are fundamental to the stability of ligand-protein complexes and are crucial determinants of a compound's potential biological activity.

Prediction of Pharmacokinetics and In Silico Toxicity Profiling

The journey of a drug candidate from discovery to clinical use is heavily dependent on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods provide a crucial first pass in predicting these properties, saving time and resources.

Pharmacokinetics Prediction:

The pharmacokinetic properties of this compound can be predicted by examining studies on related compounds. Research on aniline and its dimethyl derivatives reveals that the position of methyl groups can significantly influence metabolic rates. nih.govresearchgate.net The presence of a methyl group at the C2-position of the aniline ring, as in the title compound, may suppress the rapid metabolic reactions that occur at the amino group. nih.govresearchgate.net This could potentially lead to a longer half-life in the body compared to unsubstituted aniline.

Studies on pyrrole-imidazole polyamides have also provided insights into the pharmacokinetics of pyrrole-containing compounds. nih.gov These studies often utilize compartmental models to describe the distribution and elimination of the compounds in vivo. nih.gov Based on the general principles of pharmacokinetics, several key parameters for this compound can be estimated using various computational models, such as those based on Quantitative Structure-Activity Relationships (QSAR).

In Silico Toxicity Profiling:

Predicting the toxicological profile of a new chemical entity is a critical safety assessment. For this compound, we can infer potential hazards from data on its close analogs. The analogous compound, 3-(1H-Pyrrol-1-yl)aniline, is classified as a skin and serious eye irritant, and may cause respiratory irritation. fishersci.com Similarly, 2-(1H-pyrrol-1-yl)aniline is reported to be harmful if swallowed, in contact with skin, or inhaled, and also causes skin and eye irritation. nih.gov

Based on this information, a predicted toxicity profile for this compound would likely include the following potential hazards, which would require experimental verification.

Predicted HazardBasis of Prediction
Acute Oral ToxicityData on 2-(1H-pyrrol-1-yl)aniline. nih.gov
Acute Dermal ToxicityData on 2-(1H-pyrrol-1-yl)aniline. nih.gov
Skin Corrosion/IrritationData on 3-(1H-Pyrrol-1-yl)aniline and 2-(1H-pyrrol-1-yl)aniline. fishersci.comnih.gov
Serious Eye Damage/IrritationData on 3-(1H-Pyrrol-1-yl)aniline and 2-(1H-pyrrol-1-yl)aniline. fishersci.comnih.gov
Specific target organ toxicity (single exposure)Potential for respiratory irritation based on analogs. fishersci.comnih.gov

It is important to note that these are predictions based on structural similarity, and definitive toxicological data would require rigorous experimental testing.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching, data storage, and frequency conversion. bohrium.com Organic molecules, particularly those with extended π-conjugated systems, are of significant interest for NLO applications due to the high mobility of their π-electrons.

While direct theoretical studies on the NLO properties of this compound are not documented, the potential for such properties can be evaluated based on its structure and by comparison with other pyrrole derivatives that have been studied. researchgate.netsoton.ac.uk The key to NLO activity in organic molecules often lies in an intramolecular charge transfer (ICT) mechanism, typically facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge.

A theoretical investigation into the NLO properties of this compound would involve:

Geometry Optimization: Finding the most stable molecular structure using DFT.

Calculation of NLO Properties: Computing the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

Analysis of Electronic Transitions: Using TD-DFT to understand the charge transfer characteristics upon electronic excitation.

Studies on other pyrrole-based systems, such as squaraine dyes, have shown that structural modifications can significantly impact NLO properties. soton.ac.uk For instance, extending the conjugation or introducing strong donor-acceptor groups can enhance the hyperpolarizability. The theoretical NLO parameters for a molecule like this compound would provide valuable insights into its potential for use in photonic and optoelectronic devices.

NLO PropertySignificanceComputational Method
Dipole Moment (μ)Influences molecular packing and solubility.DFT
Linear Polarizability (α)Describes the linear response of the electron cloud to an electric field.DFT
First Hyperpolarizability (β)Related to second-order NLO effects like second-harmonic generation.DFT
Second Hyperpolarizability (γ)Related to third-order NLO effects like third-harmonic generation.DFT

Further computational and experimental work is necessary to fully elucidate the NLO potential of this compound.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Methyl-3-(1H-pyrrol-1-yl)aniline. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, providing clear evidence for its structural integrity and purity.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, 2-(1H-pyrrol-1-yl)aniline, characteristic signals are observed for the aniline (B41778) and pyrrole (B145914) ring protons. rsc.org In the case of this compound, the spectrum is expected to show distinct signals for the methyl group, the aromatic protons on the aniline ring, and the protons of the pyrrole ring. The methyl group (-CH₃) would typically appear as a singlet in the upfield region (around 2.0-2.5 ppm). The protons on the pyrrole ring would show characteristic shifts, typically with the α-protons (adjacent to the nitrogen) and β-protons appearing as distinct multiplets. The aromatic protons on the substituted aniline ring would appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns (doublets, triplets, or multiplets) revealing their substitution pattern and coupling with adjacent protons. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound would be expected to show 11 distinct signals corresponding to the 11 carbon atoms, assuming no accidental equivalence. The methyl carbon would appear at a high field (low ppm value), while the sp² hybridized carbons of the aniline and pyrrole rings would resonate at lower fields (higher ppm values). For example, in the related compound 2-(1H-pyrrol-1-yl)aniline, the pyrrole carbons appear at approximately 109 ppm and 121 ppm, while the aniline carbons appear in the range of 116 to 142 ppm. rsc.org Similar ranges would be expected for the title compound, with specific shifts influenced by the methyl substituent.

Purity assessment is achieved by integrating the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons giving rise to each signal. The presence of unexpected signals would indicate impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Methyl (CH₃)~2.0 - 2.5 (singlet)~15 - 25
Amine (NH₂)Variable (broad singlet)N/A
Pyrrole (β-H)~6.3 - 6.5 (triplet)~109 - 112
Pyrrole (α-H)~6.8 - 7.0 (triplet)~119 - 122
Aniline (Aromatic-H)~6.5 - 7.5 (multiplets)~115 - 145

Note: These are estimated values based on data for similar compounds and general spectroscopic principles. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group is identified by two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. mdpi.com The C-H stretching vibrations of the aromatic aniline and pyrrole rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz In contrast, the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Furthermore, the C=C stretching vibrations within the aromatic and pyrrole rings give rise to several absorptions in the 1400-1620 cm⁻¹ region. mdpi.comvscht.cz The C-N stretching vibration is typically observed in the 1250-1360 cm⁻¹ range. The presence of these key bands provides strong evidence for the compound's structure.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)
Aromatic/Pyrrole (C-H)Stretch3000 - 3100
Methyl (C-H)Stretch2850 - 2960
Aromatic/Pyrrole (C=C)Stretch1400 - 1620
Aryl-Nitrogen (C-N)Stretch1250 - 1360

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₂N₂), the molecular ion peak (M⁺) in an electron impact (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) of 172. sigmaaldrich.com As per the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight, which is consistent with the calculated value. The molecular ion peak in aromatic amines is typically strong and readily identifiable due to the stability of the aromatic system. libretexts.org

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (-CH₃): This would result in a significant fragment ion at m/z 157 (M-15). pressbooks.pub

Alpha-cleavage: Cleavage of the bond adjacent to the amine group is a characteristic fragmentation for amines. libretexts.org

Cleavage of the pyrrole ring: The pyrrole ring can undergo fragmentation, leading to characteristic ions. For instance, a common fragment for pyrrole itself is at m/z 67.

Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide (HCN) from the pyrrole ring is also a possibility.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For instance, the related compound 2-(1H-pyrrol-1-yl)aniline has a calculated exact mass for [M+H]⁺ of 159.0917, which was experimentally found to be 159.0916, confirming its formula of C₁₀H₁₀N₂. rsc.org A similar level of accuracy would be expected for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of compounds and for monitoring the progress of chemical reactions. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective.

A typical RP-HPLC setup would involve a C18 stationary phase column, which is nonpolar. pensoft.netpensoft.net The mobile phase would be a polar mixture, commonly consisting of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer), run under isocratic (constant composition) or gradient (changing composition) elution. pensoft.netpensoft.net Detection is often carried out using a UV-Vis detector, set to a wavelength where the analyte has strong absorbance, such as around 225 nm for pyrrole-containing systems. pensoft.netpensoft.net

For purity assessment, a sample of the synthesized compound is injected, and the resulting chromatogram should ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. Any additional peaks would correspond to impurities, such as unreacted starting materials or byproducts.

During reaction monitoring, small aliquots of the reaction mixture are taken at different time intervals and analyzed by HPLC. This allows for tracking the consumption of reactants and the formation of the product over time, helping to determine the optimal reaction time and conditions. pensoft.net

Table 3: Example RP-HPLC Method Parameters for Analysis of Pyrrole Derivatives

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 225 nm

Source: Adapted from methods for similar compounds. pensoft.netpensoft.net

In Situ IR Spectroscopy for Dynamic Reaction Monitoring and Intermediate Identification

In situ IR spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes, is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions without the need for sampling. rsc.org This technique provides dynamic information about the concentration of reactants, products, and any detectable intermediates as the reaction progresses.

While specific studies employing in situ IR for the synthesis of this compound are not widely reported, the technique's application can be readily envisioned. For instance, in the synthesis of 2-(1H-pyrrol-1-yl)anilines, a key step is the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). rsc.org An in situ IR probe submerged in the reaction vessel could monitor this transformation in real time by tracking the disappearance of the strong and characteristic asymmetric and symmetric stretching bands of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the simultaneous appearance of the N-H stretching bands of the amine product (3300-3500 cm⁻¹). This allows for precise determination of the reaction endpoint and can provide insights into the reaction kinetics and mechanism. nih.gov This method avoids the delays and potential errors associated with offline sampling and analysis.

Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. However, obtaining single crystals of sufficient quality for diffraction studies can be a significant challenge.

The crystallization of N-aryl aniline derivatives, including this compound, can be problematic for several reasons. Many synthetic procedures for related compounds report the final product as a residue or oil after chromatographic purification, which suggests that crystallization is not trivial. rsc.org

Key challenges include:

Weak and Non-specific Intermolecular Forces: The primary intermolecular interactions available are van der Waals forces and potential π-π stacking. The primary amine group can act as a hydrogen bond donor, but the bulky pyrrole and methyl groups at the 2- and 3-positions may sterically hinder the formation of strong, directional hydrogen-bonding networks that are often crucial for facilitating crystallization.

High Solubility: These types of aromatic compounds often exhibit high solubility in common organic solvents, making it difficult to achieve the supersaturation needed for crystal growth.

These factors can lead to the formation of oils, amorphous solids, or microcrystalline powders instead of single crystals suitable for X-ray diffraction analysis. Overcoming these challenges often requires extensive screening of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). mdpi.com

Strategies for Enhanced Crystallization (e.g., Co-crystallization)

The production of high-quality single crystals is a prerequisite for definitive structural elucidation by X-ray diffraction. However, many organic compounds, potentially including this compound, exhibit reluctant crystallization behavior. Co-crystallization is a powerful crystal engineering technique to overcome such challenges and to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its covalent structure. nih.gov Co-crystals are multi-component crystalline solids where at least two different chemical species, the API and a co-former, are present in a stoichiometric ratio within the same crystal lattice. nih.gov

The design of co-crystals of this compound would leverage the hydrogen bonding capabilities of its primary amine (-NH2) group and the pyrrole ring. The amine group can act as a hydrogen bond donor, while the pyrrole nitrogen can act as a hydrogen bond acceptor. Suitable co-formers would be molecules with complementary functional groups, such as carboxylic acids, amides, or other heterocycles capable of forming robust supramolecular synthons.

Potential Co-crystallization Strategies:

Solvent Evaporation: This technique involves dissolving the target compound and a selected co-former in a common solvent and allowing the solvent to slowly evaporate. The choice of solvent is critical as it can influence the resulting crystal form. nih.gov

Grinding: Both neat (dry) and liquid-assisted grinding (LAG) are mechanochemical methods that can yield co-crystals. LAG, the addition of a small amount of liquid to the grinding mixture, often accelerates co-crystal formation. nih.gov

Antisolvent Addition: In this method, a second solvent (the antisolvent) in which the co-crystal has low solubility is added to a solution of the compound and co-former to induce precipitation. nih.gov

Illustrative Table of Potential Co-formers for this compound:

Co-formerFunctional GroupPotential Supramolecular Synthon with this compound
Benzoic AcidCarboxylic AcidAmine-Carboxylic Acid (Salt or Co-crystal)
IsonicotinamideAmide, PyridineAmine-Amide, Amine-Pyridine
Succinic AcidDicarboxylic AcidFormation of extended networks through multiple hydrogen bond donors and acceptors

The successful formation of co-crystals would be confirmed by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) or Raman spectroscopy, before proceeding to single-crystal X-ray diffraction.

Conclusion and Future Research Directions

Emerging Trends and Prospective Applications in Chemical, Biological, and Materials Sciences

Q & A

Basic: What are the common synthetic routes for 2-Methyl-3-(1H-pyrrol-1-yl)aniline?

Methodological Answer:
The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. For example, a modified Ullmann coupling can be employed using iodinated aniline derivatives and pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under inert argon atmosphere, yielding ~50% product . Alternatively, gold(I)-catalyzed reactions (e.g., AuCl in dichloroethane) enable cyclization with alkynylbenzaldehydes, achieving higher yields (~96%) under optimized conditions .

Advanced: How can reaction parameters be optimized to improve yields in the synthesis?

Methodological Answer:
Key parameters include:

  • Catalyst selection : AuCl (5 mol%) outperforms Pt(II) or Cu(II) in cyclization reactions due to dual σ- and π-activation mechanisms .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor coupling reactions, while non-polar solvents (e.g., toluene) enhance cyclization efficiency .
  • Temperature : Elevated temperatures (110°C) improve cross-coupling kinetics, but room temperature suffices for Au(I)-catalyzed reactions .
  • Additives : Bases like NaOtBu or K₂CO₃ neutralize acids generated during coupling, preventing side reactions .

Basic: What purification techniques are effective for this compound?

Methodological Answer:
Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product from unreacted starting materials . Recrystallization from ethanol or acetonitrile is effective for removing trace impurities, as evidenced by melting point consistency (e.g., 43–44°C for related analogs) .

Advanced: How does the electronic structure influence reactivity in gold-catalyzed cyclizations?

Methodological Answer:
The electron-rich pyrrole moiety and ortho-methyl group on the aniline ring direct regioselectivity. Gold(I) activates alkyne intermediates via π-coordination, facilitating intramolecular hydroamination. The methyl group sterically stabilizes transition states, favoring 6-membered ring formation over 7-membered byproducts . DFT studies or Hammett analysis could further quantify electronic effects .

Advanced: What spectroscopic and crystallographic methods confirm the structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies characteristic shifts: pyrrole protons at δ 6.5–6.8 ppm and methyl groups at δ 2.3–2.5 ppm .
  • X-ray crystallography : SHELX software refines crystal structures, with ORTEP-3 generating graphical representations of bond lengths/angles (e.g., C-N bond distances ~1.38 Å) .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:
Due to aniline’s toxicity (Group 2B carcinogen), use fume hoods, nitrile gloves, and PPE. Waste should be treated with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade aromatic amines via hydroxyl radical oxidation . Monitor exposure with GC-MS or HPLC-MS in lab air/water samples .

Advanced: How can this compound be functionalized for conductive polymers?

Methodological Answer:
Electropolymerization on ITO glass (e.g., cyclic voltammetry in acetonitrile with TBAPF₆ electrolyte) creates poly(3-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline) films. Post-functionalization with RGD peptides via EDC/NHS chemistry enhances bioactivity for biosensor applications .

Advanced: How to analyze electrochemical properties in biosensors?

Methodological Answer:

  • Cyclic voltammetry : Measure redox peaks (e.g., ferrocene-functionalized derivatives show ~0.3 V vs. Ag/AgCl) .
  • Impedance spectroscopy : Track charge-transfer resistance changes upon analyte binding (e.g., glucose detection via GOx immobilization) .
  • Spectroelectrochemistry : Correlate optical absorption (λmax ~450 nm for oxidized states) with applied potential .

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